4-(1-{3-[4-(butan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one
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Overview
Description
4-(1-{3-[4-(BUTAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOL-2-YL)-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE is a complex organic compound featuring a benzodiazole core, a phenoxypropyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{3-[4-(BUTAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOL-2-YL)-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate ortho-substituted anilines with formamide or other suitable reagents.
Attachment of the Phenoxypropyl Group: This step involves the nucleophilic substitution reaction between the benzodiazole and a halogenated phenoxypropyl derivative.
Formation of the Pyrrolidinone Moiety: This is typically done through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow processes and the use of catalysts to improve yield and reduce reaction times. The exact methods would depend on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-{3-[4-(BUTAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOL-2-YL)-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodiazole and phenoxypropyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(1-{3-[4-(BUTAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOL-2-YL)-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE would depend on its specific application. In a biological context, it might interact with specific proteins or receptors, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar aromatic structures and potential biological activities.
Benzodiazole Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
What sets 4-(1-{3-[4-(BUTAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOL-2-YL)-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE apart is its unique combination of functional groups, which may confer specific properties and reactivity not found in other compounds. This uniqueness makes it a valuable target for further research and development.
Properties
Molecular Formula |
C27H33N3O2 |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
4-[1-[3-(4-butan-2-ylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
InChI |
InChI=1S/C27H33N3O2/c1-4-15-29-19-22(18-26(29)31)27-28-24-9-6-7-10-25(24)30(27)16-8-17-32-23-13-11-21(12-14-23)20(3)5-2/h4,6-7,9-14,20,22H,1,5,8,15-19H2,2-3H3 |
InChI Key |
JFCBJJQXBQGVQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |
Origin of Product |
United States |
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